A Technical Guide to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) (CAS: 750573-24-1): Properties, Synthesis, and Applications in Organic Electronics
A Technical Guide to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) (CAS: 750573-24-1): Properties, Synthesis, and Applications in Organic Electronics
Introduction
9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), also known as 1-Bromo-3,5-bis(carbazol-9-yl)benzene, is a functionalized aromatic organic compound built upon a robust carbazole framework.[1] Its structure features two carbazole units linked to a central phenyl ring at the 1 and 3 positions, with a bromine atom at the 5 position. This specific arrangement, particularly the meta-phenylene linkage, imparts high thermal stability and desirable charge-transport properties, positioning it as a significant material in the field of organic electronics.[2]
This molecule is a derivative of the well-known compound 1,3-bis(N-carbazolyl)benzene (mCP), a staple host material in high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs) due to its high triplet energy.[3] The introduction of a bromine atom onto the central phenylene bridge modifies the electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, offering a strategic tool for tuning material characteristics for specific device architectures.[4] This guide provides an in-depth analysis of its synthesis, physicochemical properties, characterization, and core applications for researchers and scientists in materials science. While the carbazole scaffold is of interest in medicinal chemistry, the functionalization of this specific molecule is optimized for electronic, not biological, applications.
Physicochemical and Electronic Properties
The utility of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) in electronic devices is directly linked to its intrinsic physical and electronic characteristics. The rigid, bulky structure contributes to a high melting point and thermal stability, which are critical for device longevity and fabrication via vacuum thermal evaporation.
The strategic placement of the bromine atom, an electron-withdrawing group, has a tangible impact on the material's electrochemical properties. A study involving this compound showed it has a higher onset oxidation potential (E_onset) compared to its non-brominated parent, 1,3-bis(carbazol-9-yl)benzene.[4] This indicates a lowering of the HOMO energy level, a key parameter for controlling charge injection and confinement within an OLED device stack.[4][5]
Table 1: Physicochemical Properties of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 750573-24-1 | [1][2] |
| Molecular Formula | C₃₀H₁₉BrN₂ | [2][6] |
| Molecular Weight | 487.39 g/mol | [1][6] |
| Appearance | White to Almost white powder/crystal | [6] |
| Melting Point | 224.0 to 228.0 °C | [6][7][8] |
| Boiling Point (Predicted) | 681.5 ± 55.0 °C | [6][7] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [6][7] |
| IUPAC Name | 9-(3-bromo-5-carbazol-9-ylphenyl)carbazole | [1] |
| Onset Oxidation Potential (E_onset) | 1.26 V (vs. Ag/AgCl) |[4] |
Synthesis and Purification
The synthesis of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) is typically achieved through a nucleophilic aromatic substitution reaction. The causality behind this choice of pathway lies in the acidic nature of the N-H proton on the carbazole ring, which can be readily deprotonated by a strong base to form a nucleophilic carbazolide anion. This anion then displaces fluoride atoms on an activated aromatic ring.
Experimental Protocol: Synthesis
The following protocol is adapted from a documented procedure for the synthesis of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole).[4]
Materials:
-
Carbazole (2.1 eq.)
-
1-bromo-3,5-difluorobenzene (1.0 eq.)
-
Potassium tert-butoxide (t-BuOK) (2.1 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
Preparation of Carbazolide Anion: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (t-BuOK) in anhydrous DMF. To this solution, add a solution of carbazole in anhydrous DMF dropwise. Stir the resulting mixture for 30 minutes at room temperature. The use of a strong, non-nucleophilic base like t-BuOK is critical to fully deprotonate the carbazole without competing in the subsequent substitution reaction. Anhydrous conditions are essential to prevent quenching the base and the carbazolide anion.
-
Nucleophilic Substitution: Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the solution to 140 °C and stir for 24 hours. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the difluorobenzene ring.
-
Work-up and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into a large volume of deionized water to precipitate the crude product, as the organic product is insoluble in water while the DMF and inorganic salts are soluble.
-
Isolation: Filter the solid precipitate, wash thoroughly with deionized water, and dry under vacuum.
-
Purification: Purify the crude product using column chromatography on silica gel. A common eluent system is a mixture of dichloromethane and hexane (e.g., 1:1 v/v).[4] The choice of eluent provides a moderately polar mobile phase to effectively separate the desired product from unreacted starting materials and byproducts.
Characterization Workflow
A rigorous characterization workflow is essential to confirm the identity, purity, and properties of the synthesized material. This self-validating system ensures the material meets the stringent requirements for use in high-performance electronic devices.
1. Structural Validation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Based on published data, the expected chemical shifts in CDCl₃ are:[4]
-
¹H NMR (500 MHz, CDCl₃): δ = 8.17 (d, J = 7.6 Hz, 4H, carbazole-H), 7.89 (d, J = 1.9 Hz, 2H, benzene-H), 7.82 (t, J = 1.9 Hz, 1H, benzene-H), 7.58 (d, J = 7.6 Hz, 4H, carbazole-H), 7.49 (t, J = 7.6 Hz, 4H, carbazole-H), 7.36 (t, J = 7.6 Hz, 4H, carbazole-H).
-
¹³C NMR (125 MHz, CDCl₃): δ = 140.4, 140.3, 128.6, 126.3, 124.1, 123.9, 123.8, 120.7, 120.5, 109.6.
-
-
Mass Spectrometry (MS): Confirms the molecular weight (487.39 g/mol ).
-
Elemental Analysis: Validates the elemental composition (Calcd. for C₃₀H₁₉BrN₂: C, 73.93%; H, 3.93%; N, 5.75%).[4]
2. Physicochemical Characterization:
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial. TGA determines the decomposition temperature (Td), indicating thermal stability, a vital parameter for materials undergoing vacuum deposition. DSC determines the glass transition temperature (Tg) and melting point (Tm), which relate to the morphological stability of the thin films in a device.
-
Optical Spectroscopy: UV-visible absorption and photoluminescence (PL) spectroscopy are performed to determine the optical bandgap and emission properties of the material.
-
Electrochemistry: Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels, which are critical for predicting charge injection barriers and designing heterojunction device architectures.
Core Applications in Organic Electronics
The unique combination of high thermal stability, good charge transport, and tunable electronic levels makes 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) a versatile material for several electronic applications.[2]
A. Host Material in Phosphorescent OLEDs (PhOLEDs): This is a primary application area. In a PhOLED, a phosphorescent emitter (dopant) is dispersed into a host material matrix. The host's role is to accept electrical charges (holes and electrons), form excitons, and efficiently transfer the energy to the dopant.[5] For blue PhOLEDs, the host must have a triplet energy higher than that of the blue emitter to prevent back-energy transfer and ensure efficient light emission.[3] As a derivative of mCP (E_T = 2.91 eV), this bromo-substituted version is a candidate for hosting high-energy emitters. Its modified HOMO level can be used to optimize the charge balance within the emissive layer, potentially improving device efficiency and lifetime.[4][5]
B. Electrochromic Devices and Polymers: The compound has been successfully used as a monomer to synthesize electroactive polymers.[4] These polymers, when electropolymerized onto a transparent conductive electrode like ITO, form a film that can change color upon the application of a voltage. This property is the basis for electrochromic devices (ECDs), such as smart windows and low-power displays. Copolymers of this monomer with dithiophene derivatives have been synthesized, demonstrating the versatility of this building block in creating new functional polymers.[4]
C. Other Potential Applications: The favorable charge transport characteristics and thermal stability also make 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) a candidate for use in other organic electronic applications, including:
-
Organic Field-Effect Transistors (OFETs): As a material in the active semiconductor channel.[2]
-
Organic Photovoltaics (OPVs): As a component in the active layer to facilitate charge separation and transport.[2]
Note for Drug Development Professionals
The audience for this guide includes professionals in drug development. It is important to clarify that 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) is a molecule designed and optimized for materials science applications. Its properties, such as high thermal stability, defined HOMO/LUMO levels, and thin-film forming capabilities, are tailored for electronic devices, not biological interactions.
However, the core carbazole heterocycle is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous naturally occurring and synthetic molecules with a wide range of biological activities. While this specific compound (CAS 750573-24-1) is not pursued for therapeutic applications, its synthesis and characterization methodologies are rooted in the principles of organic chemistry that are universal across both materials science and drug discovery.
Conclusion
9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) stands out as a highly functional derivative of the mCP family of carbazole-based materials. Its synthesis is straightforward, and its properties are well-suited for demanding applications in organic electronics. The strategic inclusion of a bromine atom provides a valuable lever for tuning electronic energy levels, allowing for the rational design of materials to improve charge balance and efficiency in devices like OLEDs and ECDs. As research continues to push the boundaries of organic electronics, the ability to fine-tune molecular properties through such targeted chemical modification will ensure that compounds like this remain central to the development of next-generation technologies.
References
-
Cas 750573-24-1, 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) | lookchem. [Link]
-
9,9'-(5-Bromo-1,3-phenylene)bis(9H-carbazole), 99% - J&K Scientific. [Link]
-
Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Coordination Chemistry Reviews. [Link]
-
A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs - MDPI. [Link]
-
9,9′-(5-bromo-1,3-phenylene)bis(9H-carbazole) - Lumora Chemicals. [Link]
-
Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC - PubMed Central. [Link]
-
The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Publishing. [Link]
-
Electrodeposited Copolymers Based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices - MDPI. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Cas 750573-24-1,9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) | lookchem [lookchem.com]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) price,buy 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) - chemicalbook [chemicalbook.com]
- 7. 750573-24-1 | CAS DataBase [m.chemicalbook.com]
- 8. 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) CAS#: 750573-24-1 [m.chemicalbook.com]
